



# Potential off-target effects of ONO-4057 in research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ONO4057  |           |
| Cat. No.:            | B1677316 | Get Quote |

# ONO-4057 (Tirabrutinib) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ONO-4057, also known as Tirabrutinib (ONO/GS-4059), a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the primary target of ONO-4057 (Tirabrutinib) and what is its mechanism of action?

ONO-4057 (Tirabrutinib) is a potent and selective, irreversible inhibitor of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[4][5][6] Tirabrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to its irreversible inhibition.[4] This blocks downstream signaling pathways, such as those involving AKT and ERK, thereby inhibiting the growth of malignant B-cells.[6]

Q2: What are "off-target effects" and why are they a concern for kinase inhibitors like ONO-4057?



Off-target effects refer to the unintended interaction of a drug with proteins other than its primary target. For kinase inhibitors, this often means binding to and inhibiting other kinases that share structural similarities in their ATP-binding pockets. These off-target interactions can lead to unexpected cellular effects, confounding experimental results and potentially causing adverse effects in clinical settings.[7][8] The first-generation BTK inhibitor, ibrutinib, is known to have off-target activity against several kinases, which has been associated with side effects like bleeding and atrial fibrillation.[7][8]

Q3: How does the selectivity profile of ONO-4057 (Tirabrutinib) compare to the first-generation inhibitor, ibrutinib?

ONO-4057 (Tirabrutinib) is a second-generation BTK inhibitor designed for enhanced selectivity compared to ibrutinib.[2] Biochemical and cellular assays have demonstrated that Tirabrutinib has significantly less activity against many of the off-target kinases inhibited by ibrutinib, such as EGFR, ITK, TEC, and SRC family kinases.[3][9] This high selectivity is thought to contribute to its more favorable safety profile observed in clinical studies.[7][10]

Q4: What are the known off-target kinases of ONO-4057 (Tirabrutinib) and what are the potential experimental implications?

While highly selective, ONO-4057 is not entirely specific for BTK. It exhibits some activity against a limited number of other kinases. Researchers should be aware of these potential off-targets when interpreting data. For example, if an unexpected phenotype is observed in a cell line that does not primarily rely on BCR signaling, it may be due to inhibition of a low-level off-target kinase. It is crucial to use appropriate controls, such as cell lines with BTK knockout or comparing results with other BTK inhibitors with different selectivity profiles.

## **Troubleshooting Guide**

Issue 1: Unexpected cell toxicity or growth inhibition in a non-B-cell line.

- Possible Cause: Off-target kinase inhibition. While ONO-4057 is highly selective, it may inhibit other kinases essential for the survival of specific cell types.
- Troubleshooting Steps:



- Confirm BTK expression: Verify that your cell line does not express BTK, or that BTK is not a critical survival factor.
- Kinase Profiling: If the unexpected effect is significant and reproducible, consider performing a broad kinase screen (e.g., KINOMEscan) on your cell line treated with ONO-4057 to identify potential off-target interactions.
- Use a structurally different BTK inhibitor: Compare the effects of ONO-4057 with another selective BTK inhibitor (e.g., acalabrutinib) or a non-selective inhibitor (e.g., ibrutinib) to see if the phenotype is consistent across BTK inhibitors or specific to ONO-4057.

Issue 2: Discrepancy between biochemical assay (IC50) and cell-based assay (EC50) results.

- Possible Cause 1: Cell permeability and efflux. The compound may not efficiently penetrate the cell membrane or may be actively transported out of the cell.
- Possible Cause 2: High intracellular ATP concentration. In biochemical assays, ATP
  concentrations can be controlled, while in cells, high physiological ATP levels can compete
  with ATP-competitive inhibitors, leading to a rightward shift in potency.
- Troubleshooting Steps:
  - Assess cell permeability: Use methods like LC-MS/MS to quantify intracellular drug concentrations.
  - Modulate efflux pumps: Test for the involvement of drug efflux pumps (e.g., P-glycoprotein)
     by using known efflux pump inhibitors.
  - Measure target engagement in cells: Use a cell-based assay that directly measures the binding of ONO-4057 to BTK, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay.

Issue 3: Inconsistent results in in vitro kinase assays.

 Possible Cause: Assay conditions are not optimized. Factors like enzyme concentration, substrate quality, ATP concentration, and DMSO concentration can significantly impact results.



- Troubleshooting Steps:
  - Enzyme Titration: Determine the optimal enzyme concentration that results in a linear reaction rate.
  - ATP Concentration: Use an ATP concentration close to the Km value for the kinase to accurately determine the potency of ATP-competitive inhibitors.
  - DMSO Concentration: Keep the final DMSO concentration low (typically <1%) and consistent across all wells.
  - Controls: Always include positive (known inhibitor) and negative (vehicle) controls.

### **Data Presentation**

Table 1: Comparative Biochemical Selectivity of BTK Inhibitors

This table summarizes the inactivation efficiency (kinact/Ki) of Tirabrutinib and Ibrutinib against BTK and key off-target kinases. A higher kinact/Ki value indicates greater potency. The selectivity ratio is calculated relative to BTK.

| Kinase | Tirabrutinib<br>(kinact/Ki, M-<br>1s-1) | Ibrutinib<br>(kinact/Ki, M-<br>1s-1) | Tirabrutinib<br>Selectivity (vs.<br>BTK) | Ibrutinib<br>Selectivity (vs.<br>BTK) |
|--------|-----------------------------------------|--------------------------------------|------------------------------------------|---------------------------------------|
| ВТК    | 2.4 x 104                               | 1.1 x 106                            | 1                                        | 1                                     |
| TEC    | 4.8 x 102                               | 1.1 x 105                            | 50                                       | 10                                    |
| ITK    | < 2.5                                   | 1.2 x 104                            | >9600                                    | 92                                    |
| EGFR   | < 2.5                                   | 1.1 x 103                            | >9600                                    | 1000                                  |
| ERBB2  | < 2.5                                   | 3.3 x 103                            | >9600                                    | 333                                   |
| LCK    | < 2.5                                   | 1.2 x 104                            | >9600                                    | 92                                    |

Data adapted from biochemical characterization studies. Absolute values may vary between experiments.



#### Table 2: Comparative Cellular IC50 Values of BTK Inhibitors

This table shows the half-maximal inhibitory concentrations (IC50) in cellular assays, reflecting the potency in a more physiological context.

| Assay                                | Tirabrutinib (IC50, nM) | Ibrutinib (IC50, nM) |
|--------------------------------------|-------------------------|----------------------|
| BTK Autophosphorylation (TMD8 cells) | 23.9                    | -                    |
| Cell Growth Inhibition (TMD8 cells)  | 3.59                    | -                    |
| EGFR Phosphorylation (A431 cells)    | >10,000                 | ~10                  |

Data compiled from various in vitro studies.[3]

# **Experimental Protocols**

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is for determining the IC50 of ONO-4057 against purified BTK or other kinases.

- Materials:
  - Recombinant human BTK enzyme
  - Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[4]
  - $\circ~$  ATP at 2x the final desired concentration (e.g., 20µM for a 10µM final concentration, near the Km of BTK)
  - Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
  - ONO-4057 serial dilutions in DMSO, then further diluted in Kinase Buffer
  - ADP-Glo™ Kinase Assay Kit (Promega)



- 384-well white assay plates
- Procedure:
  - Add 1 μL of ONO-4057 dilution or DMSO vehicle to the wells of a 384-well plate.[4]
  - Add 2 μL of BTK enzyme diluted in Kinase Buffer.
  - Initiate the reaction by adding 2 μL of the substrate/ATP mix.[4]
  - Incubate at room temperature for 60 minutes.[4]
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to stop the kinase reaction and deplete the remaining ATP.[4]
  - Incubate at room temperature for 40 minutes.[4]
  - $\circ~$  Add 10  $\mu L$  of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
  - Incubate at room temperature for 30 minutes.[4]
  - Read luminescence on a plate reader.
  - Calculate percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression.
- 2. Cell-Based BTK Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of ONO-4057 to inhibit BTK activity within a cellular context.

- Materials:
  - B-cell lymphoma cell line (e.g., Ramos, TMD8)
  - Cell culture medium and supplements
  - ONO-4057 serial dilutions



- B-cell receptor agonist (e.g., anti-human IgM)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
- HRP-conjugated secondary antibody
- o Chemiluminescent substrate

#### Procedure:

- Seed cells (e.g., Ramos cells) and allow them to attach or stabilize in culture.
- Pre-treat cells with various concentrations of ONO-4057 or DMSO vehicle for 1-2 hours.
- Stimulate the B-cell receptor by adding anti-human IgM (e.g., 12 μg/ml) for 10 minutes.[11]
- Wash cells with ice-cold PBS and lyse with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Perform SDS-PAGE, loading 30-40 μg of total protein per lane.
- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary anti-phospho-BTK (Tyr223) antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]



- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with anti-total-BTK antibody as a loading control.

## **Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. promega.com [promega.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. promega.com [promega.com]
- 11. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [Potential off-target effects of ONO-4057 in research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677316#potential-off-target-effects-of-ono-4057-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com